Atipamezole Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
5-(2-ethyl-1,3-dihydroinden-2-yl)-1H-imidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2.ClH/c1-2-14(13-9-15-10-16-13)7-11-5-3-4-6-12(11)8-14;/h3-6,9-10H,2,7-8H2,1H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCVCJAQMHDWJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2=CC=CC=C2C1)C3=CN=CN3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048583 | |
| Record name | Atipamezole hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104075-48-1 | |
| Record name | 1H-Imidazole, 5-(2-ethyl-2,3-dihydro-1H-inden-2-yl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104075-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Atipamezole hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104075481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Atipamezole hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ATIPAMEZOLE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W4279571X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Receptor Level Pharmacology of Atipamezole Hydrochloride
Atipamezole (B1667673) hydrochloride is a synthetic and potent α2-adrenergic receptor antagonist with a high degree of selectivity. ncats.ioselleckchem.comnih.govnexgenvetrx.com Its primary mechanism of action is the competitive inhibition of α2-adrenergic receptors, which are found in both the central and peripheral nervous systems. ncats.ionih.govvtech.globaldefra.gov.uk By competitively binding to these receptors, atipamezole displaces α2-adrenergic agonists, such as dexmedetomidine (B676) and medetomidine (B1201911), thereby rapidly reversing their sedative and analgesic effects. nih.govwikipedia.orgdrugs.com This competitive antagonism promotes the release of the neurotransmitter noradrenaline. defra.gov.uk
Atipamezole exhibits a high affinity for α2-adrenoceptors, with a reported dissociation constant (Ki) of 1.6 nM. medchemexpress.comcaymanchem.com It is highly selective for α2-receptors over α1-receptors. nexgenvetrx.comcaymanchem.com Receptor binding studies have demonstrated that the α2/α1 selectivity ratio for atipamezole is significantly higher than that of other α2-antagonists like yohimbine (B192690). nexgenvetrx.commedchemexpress.comnih.gov While highly selective for the α2-receptor class, atipamezole does not show significant preference for the individual α2-receptor subtypes (α2A, α2B, and α2C). medchemexpress.comnih.govtocris.com Furthermore, it has a negligible affinity for other receptor types, including serotonin (B10506), opiate, muscarinic, and dopamine (B1211576) receptors, which minimizes undesirable side effects. nexgenvetrx.comnih.govglpbio.com
The binding affinity of atipamezole hydrochloride for various adrenergic receptor subtypes has been quantified in research studies. The dissociation constant (Ki) is a measure of the drug's affinity for a receptor; a lower Ki value indicates a higher affinity.
| Receptor Subtype | Binding Affinity (Ki) in nM | Source |
|---|---|---|
| α2A-Adrenergic Receptor | 1.1 | tocris.com |
| α2B-Adrenergic Receptor | 1.0 | tocris.com |
| α2C-Adrenergic Receptor | 0.89 | tocris.com |
| α1A-Adrenergic Receptor | 1300 | tocris.com |
| α1B-Adrenergic Receptor | 6500 | tocris.com |
Intracellular Signaling Cascades Affected by Atipamezole Hydrochloride
The antagonism of α2-adrenergic receptors by atipamezole (B1667673) hydrochloride directly influences the intracellular signaling pathways typically modulated by these receptors. The α2-adrenergic receptors are G-protein coupled receptors (GPCRs) that associate with inhibitory G-proteins, specifically the Gi/o family. nih.gov
When an agonist like dexmedetomidine (B676) activates the α2-receptor, the associated Gi protein inhibits the enzyme adenylyl cyclase. nih.gov This inhibition leads to a decrease in the intracellular concentration of the second messenger, cyclic AMP (cAMP). nih.gov By acting as a competitive antagonist, atipamezole prevents this agonist-induced activation of the Gi/o pathway. nih.govscbt.com Consequently, atipamezole blocks the inhibition of adenylyl cyclase, leading to a restoration or increase in intracellular cAMP levels. nih.gov
The activation of the Gi/o signaling pathway by α2-agonists also leads to the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated Ca2+ channels, which results in neuronal hyperpolarization and reduced neurotransmitter release. nih.gov Atipamezole, by blocking the α2-receptor, prevents these ion channel modulations, thereby preventing the inhibition of neurotransmitter release and contributing to increased neuronal excitability. scbt.com
Some research also suggests that signaling through these receptors can involve other pathways. For instance, studies have indicated that the activation of the extracellular-signal-regulated kinase 1/2 (ERK1/2) pathway can be influenced by α2-receptor signaling. plos.org By blocking the receptor, atipamezole can modulate these downstream phosphorylation cascades. plos.org
Structure Activity Relationships of Atipamezole Hydrochloride and Analogs
Central Nervous System Penetration and Distribution of Atipamezole Hydrochloride
This compound demonstrates rapid and effective penetration into the central nervous system (CNS). nih.govidexlab.comresearchgate.netnih.gov Following administration, it is quickly absorbed and distributed from the periphery into the brain. nih.govidexlab.comnih.gov Research indicates that the maximum concentration of the compound in the CNS is achieved within 10 to 15 minutes. hpra.ie
The distribution is extensive, with studies showing that at a given time, the concentration of atipamezole in the brain can be two to three times higher than its concentration in the plasma. wikipedia.org This efficient crossing of the blood-brain barrier is a key characteristic of its neuropharmacological profile.
Effects of this compound on Cognitive Function and Alertness
The influence of this compound on cognitive functions has been a significant area of investigation, revealing a complex, dose-dependent relationship. nih.govwikipedia.org
In experimental animal models, low doses of atipamezole have been shown to produce beneficial effects on alertness and selective attention. nih.govmedchemexpress.comglpbio.comclinisciences.com By blocking α2-adrenoceptors, atipamezole promotes the release of the neurotransmitter noradrenaline in the CNS, which leads to an activation of the central nervous system and heightened alertness. fortehealthcare.comchanellepharma.com Studies in humans have also found that the compound can increase focus. wikipedia.org
Research has demonstrated that this compound can positively influence cognitive processes related to memory. wikipedia.org At low doses, it has been found to enhance learning and recall in animal studies. nih.govidexlab.commedchemexpress.comglpbio.com One study specifically investigating aged rats found that atipamezole could improve learning and memory ability following general anesthesia. nih.gov However, its effects on short-term working memory are not as clearly established. nih.govidexlab.commedchemexpress.com
The cognitive effects of atipamezole are highly dependent on the dose administered. wikipedia.org While low doses are associated with improvements in cognitive functions such as alertness, attention, and learning, higher doses have been observed to impair cognitive performance. nih.govidexlab.comresearchgate.netwikipedia.org This suggests a narrow therapeutic window for cognitive enhancement.
The impairment in cognitive function seen at higher doses of atipamezole is likely attributable to noradrenergic overactivity. nih.govidexlab.comnih.govwikipedia.org As an α2-adrenoceptor antagonist, atipamezole increases the turnover rate of norepinephrine (B1679862) in the brain. kinampark.com While a moderate increase in norepinephrine can enhance cognitive functions, excessive levels can become detrimental, leading to the observed cognitive deficits at high doses. nih.govidexlab.comwikipedia.org
Dose-Dependent Effects on Cognitive Performance
Investigation of this compound in Neurological Disorders
Experimental research suggests that this compound may have therapeutic potential in several neurological disorders. nih.govidexlab.comresearchgate.net In animal models, it has been shown to have beneficial effects in promoting recovery from brain damage, such as that caused by strokes or brain lesions. idexlab.comwikipedia.org
The compound has also been investigated for its potential role in managing Parkinson's disease. stemcell.com Studies indicate that atipamezole may potentiate the anti-Parkinsonian effects of dopaminergic drugs like L-DOPA and apomorphine. nih.govstemcell.com Furthermore, its role as an α2-adrenergic receptor antagonist makes it a potential therapeutic target for Alzheimer's disease, as this receptor is involved in the processing of amyloid precursor protein. stemcell.com Research in aged rats has also shown that atipamezole can improve cognitive function after general anesthesia by increasing the expression of proteins like p-CREB and c-fos in the hippocampus and prefrontal cortex, suggesting a potential to mitigate postoperative cognitive dysfunction. nih.gov
Neuroprotective Effects in Brain Damage and Cerebral Ischemia Models
Recent experimental studies in animal models suggest that atipamezole may offer beneficial effects in the recovery from brain damage. idexlab.comnih.gov Research indicates that blocking α2-adrenoceptors can have a positive impact on somatomotor recovery after experimental stroke. idexlab.com In models of global ischemia in rats, however, atipamezole treatment did not significantly improve the rate of spatial learning when combined with training and was found to impair water-maze performance in ischemic rats housed in standard cages. ahajournals.org
Potentiation of Dopaminergic Therapies in Parkinson's Disease Models
Atipamezole has been shown to potentiate the anti-Parkinsonian effects of dopaminergic drugs in animal models of Parkinson's disease. idexlab.comnih.govnih.gov The underlying cause of Parkinson's disease symptoms is the death of dopamine-producing brain cells. understandinganimalresearch.org.uk In rats with unilateral 6-hydroxydopamine lesions of the nigro-striatal pathway, a common model for Parkinson's disease, atipamezole enhanced the effects of both L-DOPA and apomorphine. idexlab.comnih.gov
Specifically, atipamezole potentiated and prolonged the contralateral circling behavior induced by L-DOPA and apomorphine, which is indicative of an anti-Parkinsonian effect in this model. nih.govresearchgate.net Furthermore, atipamezole itself induced ipsilateral turning and potentiated the turning induced by amphetamine. nih.gov These findings suggest that atipamezole can modulate motor function both indirectly by stimulating noradrenaline release and directly by blocking postsynaptic α2-adrenoceptors. nih.gov Additionally, atipamezole has been found to reduce some adverse effects of dopaminergic drugs, such as apomorphine-induced sedation and decreases in blood pressure. idexlab.comnih.gov
Table 1: Effects of Atipamezole on Dopaminergic Therapies in a Rat Model of Parkinson's Disease
Exploration in Other CNS-Related Conditions (e.g., Scopolamine-induced Hyperactivity, Epileptiform Activity)
Atipamezole has been investigated for its effects on other central nervous system conditions. In rats, systemic administration of atipamezole was found to reduce hyperactivity induced by scopolamine (B1681570). nih.govncats.iodbcls.jp While both atipamezole and scopolamine given alone increased ambulation, their combination resulted in less ambulation than scopolamine alone. nih.gov In a water maze task, atipamezole slightly reduced the increased swimming speed caused by scopolamine. nih.govresearchgate.net
In a study on epileptogenesis in rats, while atipamezole did not prevent the development of epilepsy, it did lead to a lower daily seizure frequency in the atipamezole-treated group. idexlab.com
Interaction with Sleep-Inducing Substances and Wakefulness Modulation
Reversal of Sedative and Hypnotic Effects
This compound is a potent α2-adrenoceptor antagonist that rapidly and reliably reverses the sedative and hypnotic effects of α2-adrenoceptor agonists. idexlab.comnih.govzoetisus.comglpbio.comnexgenvetrx.com Its primary veterinary use is to awaken animals from sedation induced by these agonists. idexlab.comnih.govglpbio.commedchemexpress.com The reversal of sedation is typically abrupt and occurs within minutes of administration. nexgenvetrx.comwikipedia.org For instance, in dogs, the onset of arousal is usually apparent within 5 to 10 minutes. wikipedia.org Studies in various animal species, including dogs, cats, horses, pigs, and mice, have consistently demonstrated the efficacy of atipamezole in reversing sedation. nih.govcapes.gov.brmdpi.comresearchgate.netnih.gov
Antagonism of Specific Sedatives (e.g., Dexmedetomidine, Medetomidine (B1201911), Xylazine (B1663881), Detomidine (B1200515), Amitraz)
Atipamezole effectively antagonizes the sedative and analgesic effects of a range of α2-adrenergic agonists by competitively inhibiting their binding to α2-adrenergic receptors. ncats.iozoetisus.comnexgenvetrx.comwikipedia.org
Dexmedetomidine and Medetomidine: Atipamezole is indicated for the reversal of the sedative and analgesic effects of dexmedetomidine and its racemic mixture, medetomidine. zoetisus.comnexgenvetrx.comwikipedia.orgzoetisus.com It rapidly reverses sedation, recumbency, and bradycardia induced by these agents in dogs and other animals. nih.govcapes.gov.brresearchgate.netnih.gov In human volunteers, intravenous atipamezole dose-dependently antagonized the sedative and sympatholytic effects of intramuscular dexmedetomidine. nih.gov In dogs, atipamezole has been shown to be a highly effective and safe agent for reversing medetomidine-induced effects. capes.gov.brnih.gov Studies in goats have also shown atipamezole to be superior to yohimbine (B192690) in antagonizing medetomidine-induced sedation. tubitak.gov.trresearchgate.net
Xylazine: Atipamezole is also used to reverse the effects of xylazine. wikipedia.org In mice anesthetized with a ketamine-xylazine combination, atipamezole resulted in a more rapid recovery compared to yohimbine or saline. nih.govkglmeridian.complos.org The time to return of the righting reflex was significantly shorter in the atipamezole-treated group. nih.govkglmeridian.com In calves, atipamezole has been shown to be a useful antidote for xylazine overdose, reversing sedation, bradycardia, and ruminal atony in a dose-dependent manner. nih.govavma.org
Detomidine: In horses, atipamezole has been used to antagonize detomidine-induced sedation. nih.govwiley.comresearchgate.netusda.gov While it produces a partial reversal of sedation, it shortens the time to recovery. nih.govwiley.comresearchgate.netusda.gov Atipamezole has also been used successfully to manage detomidine overdose in a pony. nih.gov
Amitraz: In cats, atipamezole has been shown to be more effective than yohimbine in reversing the sedation induced by amitraz, likely due to its higher affinity for α2-adrenergic receptors. amazonaws.com
Table 2: Reversal of Sedative Effects of Specific α2-Agonists by Atipamezole
Pain-Related Responses and Analgesic Reversal
Atipamezole reverses the analgesic effects of α2-adrenergic agonists concurrently with the reversal of sedation. nexgenvetrx.comwikipedia.orgzoetisus.com This is a critical consideration, as additional pain control measures may be necessary after its use. nexgenvetrx.comzoetisus.com In animals with sustained nociception, atipamezole has been observed to increase pain-related responses by blocking the noradrenergic feedback inhibition of pain. idexlab.comnih.govglpbio.commedchemexpress.com
In a study involving female mice, atipamezole reliably reversed the anesthetic effects of a ketamine-dexmedetomidine combination. nih.gov Importantly, atipamezole alone did not have a significant effect on tail-flick latency, a measure of nociception, and did not alter the antinociceptive properties of the analgesics butorphanol (B1668111) or buprenorphine. nih.gov
Mechanism of Analgesia Reversal by Norepinephrine Feedback Inhibition
This compound functions as a potent and highly selective alpha-2 (α2)-adrenergic receptor antagonist. musechem.comwildpharm.co.za Its primary mechanism in reversing analgesia induced by α2-agonists, such as dexmedetomidine and medetomidine, is centered on its interaction with the noradrenergic system. musechem.comzoetisus.com α2-agonists produce their sedative and analgesic effects by binding to and activating α2-adrenergic receptors located in the central and peripheral nervous systems. musechem.com This activation inhibits the release of the neurotransmitter norepinephrine from nerve terminals. musechem.com
The reduction in norepinephrine release is a key component of the analgesic effect. Specifically, α2-agonists suppress norepinephrine release in areas like the locus coeruleus and the dorsal horn of the spinal cord, which inhibits the transmission of pain signals (nociception). usamvcluj.rovasg.org
Atipamezole competitively binds to α2-adrenergic receptors, displacing the α2-agonist due to its high affinity for these sites. wildpharm.co.zawikipedia.org By blocking the receptor, atipamezole effectively removes the inhibitory signal that was preventing norepinephrine release. musechem.com This action leads to a rapid increase in the neuronal release and availability of norepinephrine. musechem.comwildpharm.co.za The subsequent surge in norepinephrine counteracts the previously established feedback inhibition on nociceptive pathways, thereby reversing the analgesic state. usamvcluj.rowikipedia.orgresearchgate.net Research in animals with sustained pain has shown that atipamezole can increase pain-related responses by specifically blocking this noradrenergic feedback inhibition of pain. researchgate.net
The binding affinity of Atipamezole for different adrenergic receptor subtypes highlights its selectivity for α2-receptors over α1-receptors.
Table 1: Binding Affinity (Ki) of Atipamezole for Human Adrenergic Receptors
| Receptor Subtype | Binding Affinity (Ki) in nM |
|---|---|
| α1 | 3160 |
| α2A | 1.9 |
| α2B | 2.2 |
Data sourced from Wikipedia. wikipedia.org The Ki value represents the dissociation constant; a lower Ki indicates a higher binding affinity.
Interactions with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
The interaction between this compound and non-steroidal anti-inflammatory drugs (NSAIDs) is primarily pharmacodynamic, relating to potential cardiovascular effects. Research indicates that the concurrent use of atipamezole with various NSAIDs may increase the risk or severity of hypertension. drugbank.com This is a significant consideration, as NSAIDs like meloxicam, carprofen, and ketoprofen (B1673614) are commonly used to provide post-procedural or post-operative analgesia in veterinary medicine, often after the sedative and analgesic effects of an α2-agonist have been reversed by atipamezole. nih.govavma.orgvin.com
The underlying mechanism for this interaction involves the physiological effects of both drug classes. Atipamezole can cause transient cardiovascular changes, including an initial brief decrease in blood pressure followed by a potential increase. avma.orgnoahcompendium.co.uk NSAIDs, through their inhibition of cyclooxygenase (COX) enzymes, can affect prostaglandin (B15479496) synthesis, which plays a role in regulating blood pressure and renal blood flow. nih.gov Certain NSAIDs can diminish the efficacy of some antihypertensive medications, and their use is associated with a risk of cardiovascular and renal adverse effects. nih.govnih.gov The combination of atipamezole's effects on norepinephrine and the systemic effects of NSAIDs can therefore lead to an additive or synergistic effect on blood pressure, resulting in hypertension. drugbank.com
Clinical and pharmacological databases have documented this potential interaction across a wide range of NSAIDs.
Table 2: Documented Interactions Between Atipamezole and Various NSAIDs
| NSAID | Nature of Interaction with Atipamezole |
|---|---|
| Aceclofenac | The risk or severity of hypertension can be increased. drugbank.com |
| Acemetacin | The risk or severity of hypertension can be increased. drugbank.com |
| Acetylsalicylic acid | The risk or severity of hypertension can be increased. drugbank.com |
| Alclofenac | The risk or severity of hypertension can be increased. drugbank.com |
| Azapropazone | The risk or severity of hypertension can be increased. drugbank.com |
| Benoxaprofen | The risk or severity of hypertension can be increased. drugbank.com |
| Carprofen | The risk or severity of hypertension can be increased. drugbank.com |
| Celecoxib | The risk or severity of hypertension can be increased. drugbank.com |
| Dexibuprofen | The risk or severity of hypertension can be increased. drugbank.com |
| Dexketoprofen | The risk or severity of hypertension can be increased. drugbank.com |
| Diclofenac | The risk or severity of hypertension can be increased. drugbank.com |
| Diflunisal | The risk or severity of hypertension can be increased. drugbank.com |
| Etodolac | The risk or severity of hypertension can be increased. drugbank.com |
| Etoricoxib | The risk or severity of hypertension can be increased. drugbank.com |
| Fenoprofen | The risk or severity of hypertension can be increased. drugbank.com |
| Floctafenine | The risk or severity of hypertension can be increased. drugbank.com |
| Ibuprofen | The risk or severity of hypertension can be increased. drugbank.com |
| Isoxicam | The risk or severity of hypertension can be increased. drugbank.com |
| Ketoprofen | The risk or severity of hypertension can be increased. drugbank.com |
| Ketorolac | The risk or severity of hypertension can be increased. drugbank.com |
| Meloxicam | The risk or severity of hypertension can be increased. drugbank.com |
| Metamizole | The risk or severity of hypertension can be increased. drugbank.com |
This table summarizes potential interactions as noted in pharmacological databases. drugbank.com
Physiological Systemic Research of Atipamezole Hydrochloride
Cardiovascular System Research
Atipamezole (B1667673) hydrochloride is a potent and selective α2-adrenoceptor antagonist. avma.org Its primary function in veterinary medicine is to reverse the sedative and analgesic effects of α2-adrenergic agonists like dexmedetomidine (B676) and medetomidine (B1201911). wikipedia.orgdechra.ca The administration of these agonists induces a range of cardiovascular responses, including bradycardia, initial hypertension followed by a potential decrease in blood pressure, and a reduction in cardiac output. dechra.cazoetis.com.br Atipamezole works by competitively inhibiting α2-adrenergic receptors, thereby reversing these effects. dechra.ca
Impact on Heart Rate and Cardiac Rhythm
Atipamezole administration typically leads to a rapid increase in heart rate in animals previously sedated with α2-agonists. wikipedia.orgzoetisus.comnih.gov This reversal of bradycardia is usually observed within minutes of atipamezole injection. wikipedia.orgzoetisus.com For instance, in dogs sedated with medetomidine or dexmedetomidine, atipamezole can abolish the induced bradycardia in approximately three minutes. zoetisus.com However, the heart rate may not always return to pre-sedative levels, and in some cases, a brief period of tachycardia (elevated heart rate) has been observed. zoetisus.comeuropa.eu
In a study on dogs sedated with medetomidine, atipamezole administration significantly increased the depressed heart rate. nih.gov Another study in dogs noted that while atipamezole reversed the effects of dexmedetomidine on heart rate, the values did not consistently return to the baseline recorded before sedation. zoetisus.com The magnitude of the heart rate increase can be more pronounced when the α2-agonist was administered intravenously compared to intramuscularly. zoetisus.com
Research in cats has shown that atipamezole can reverse the marked reduction in heart rate caused by high-dose medetomidine. nih.gov However, another study in isoflurane-anesthetized cats receiving a dexmedetomidine infusion found that low doses of intravenous atipamezole resulted in only marginal increases in heart rate. nih.gov In some cases, rhythm abnormalities such as ventricular premature complexes and idioventricular rhythm induced by medetomidine in cats were reversed following atipamezole administration. nih.gov
Interactive Table: Effect of Atipamezole on Heart Rate in Dogs Sedated with Medetomidine
| Time Point | Heart Rate (beats/min) - Medetomidine Only | Heart Rate (beats/min) - Medetomidine followed by Atipamezole |
| Baseline | 96.7 | 96.7 |
| 5 min post-medetomidine | 38.5 | 38.5 |
| Post-atipamezole | N/A | Returned to baseline values |
Data sourced from a study on German Shepherd dogs at an altitude of 1486 m. researchgate.net
Effects on Blood Pressure (Hypertension, Hypotension, Vasodilation)
The impact of atipamezole on blood pressure is complex and can involve transient periods of both hypotension and hypertension. When administered to an animal sedated with an α2-agonist, atipamezole can cause a transient decrease in systolic blood pressure. dechra.cazoetisus.com This initial drop is often attributed to peripheral vasodilation caused by the blockade of α2-adrenoceptors. dechra.cazoetisus.com This hypotensive phase is typically short-lived, with blood pressure returning to normal or even slightly elevated levels within approximately 10 minutes in dogs. wikipedia.orgdechra.ca
Following the initial hypotension, a transient increase in arterial pressure may occur. zoetisus.com In a study involving dogs, a temporary decrease in systolic blood pressure was observed immediately after atipamezole administration, which was then followed by an increase in arterial pressure within 10 minutes to levels comparable to before atipamezole was given. zoetisus.com
In anesthetized cats, the administration of atipamezole has been shown to cause a significant and sometimes severe, though short-lasting, arterial hypotension. avma.org One study found that both tested doses of atipamezole resulted in a significantly lower mean arterial blood pressure compared to a saline control. avma.org Another study in anesthetized cats receiving a dexmedetomidine infusion also reported a decrease in arterial blood pressure following low doses of intravenous atipamezole. nih.gov This vasodilatory effect is a key consideration in the clinical use of atipamezole. avma.orgwikipedia.org
Cardiac Output and Systemic Vascular Resistance Investigations
Alpha-2 adrenergic agonists typically decrease cardiac output and increase systemic vascular resistance. zoetis.com.bravma.org Atipamezole, by antagonizing these effects, is expected to help restore these hemodynamic parameters towards baseline.
In a study on medetomidine-sedated dogs, atipamezole failed to fully restore the cardiac index (a measure of cardiac output relative to body surface area) to baseline levels. avma.orgnih.gov In this study, the cardiac index remained significantly lower than baseline, and the systemic vascular resistance index remained significantly higher. avma.org However, when co-administered with vatinoxan, a peripheral α2-adrenoceptor antagonist, followed by atipamezole, there was a higher cardiac index and lower systemic vascular resistance index, indicating better cardiovascular function compared to medetomidine and atipamezole alone. avma.orgnih.gov
In isoflurane-anesthetized cats receiving a dexmedetomidine infusion, a low dose of atipamezole (30 μg/kg) was able to restore cardiac output and systemic vascular resistance to the baseline values recorded before dexmedetomidine administration. nih.gov However, another study in anesthetized cats found that atipamezole was ineffective at increasing cardiac output. avma.org
Interactive Table: Hemodynamic Effects of Atipamezole in Anesthetized Cats
| Parameter | Baseline (before dexmedetomidine) | After Dexmedetomidine | After Atipamezole (30 µg/kg) |
| Cardiac Output | Normal | Decreased | Restored to baseline |
| Systemic Vascular Resistance | Normal | Increased | Restored to baseline |
Data derived from a study on isoflurane-anesthetized cats receiving a dexmedetomidine infusion. nih.gov
Comparative Cardiovascular Effects with Other Antagonists and Agonists
Atipamezole is noted for its high selectivity for α2-receptors over α1-receptors, with a reported affinity ratio of 8526:1. wikipedia.org This specificity is significantly higher than that of yohimbine (B192690), another α2-antagonist, which has an α2:α1 affinity ratio of 40. nih.gov This high selectivity contributes to atipamezole's low rate of side effects. wikipedia.org
In a comparative study in dogs intoxicated with amitraz, both yohimbine and atipamezole were effective in reversing the induced bradycardia and hypotension. However, yohimbine induced significant tachycardia and tachypnea, whereas atipamezole had less pronounced cardiorespiratory effects. researchgate.net Another study comparing the reversal of medetomidine-ketamine anesthesia in dairy calves found that atipamezole provided a more rapid recovery compared to yohimbine and tolazoline (B1682396). tdl.org
Respiratory System Research
Effects on Respiratory Rate and Hypoxemia Reversal
Alpha-2 adrenergic agonists can cause respiratory depression. Atipamezole administration generally leads to an increase in respiratory rate in animals sedated with these agonists. zoetisus.comnih.gov
In dogs sedated with medetomidine, atipamezole significantly increased the depressed respiratory frequency. nih.gov Another study in dogs anesthetized with medetomidine and thiopentone at a high altitude noted a significant increase in respiratory rate after atipamezole administration. researchgate.net Similarly, in dogs sedated with dexmedetomidine, atipamezole injection was followed by an increase in respiratory rate. zoetisus.com
Atipamezole has also been shown to improve arterial oxygenation. In medetomidine-sedated dogs, atipamezole significantly increased arterial PO2 (partial pressure of oxygen). nih.gov There have also been reports of atipamezole reversing transient hypoxemia. wikipedia.org However, it's noted that atipamezole may not fully reverse hypoxemia induced by α2-adrenergic agonists in domestic ruminants if administered more than 5 minutes after the agonist. researchgate.net
Interactive Table: Respiratory Effects of Atipamezole in Dogs
| Parameter | Before Atipamezole (Medetomidine Sedation) | After Atipamezole |
| Respiratory Rate | Depressed | Increased |
| Arterial PO2 | Decreased | Increased |
Data synthesized from studies on medetomidine-sedated dogs. nih.gov
Reversal of Bradypnea and Hypercapnia
Alpha-2 adrenergic agonists, such as medetomidine and xylazine (B1663881), can induce respiratory depression, characterized by a decreased breathing rate (bradypnea) and elevated levels of carbon dioxide in the blood (hypercapnia). Atipamezole hydrochloride, a potent and selective alpha-2 adrenoceptor antagonist, effectively reverses these respiratory effects.
In calves sedated with medetomidine or xylazine, a decrease in the partial pressure of oxygen in arterial blood (PaO2) and an increase in the partial pressure of carbon dioxide in arterial blood (PaCO2) were observed. avma.org The administration of atipamezole following sedation with these agents leads to the reversal of these changes, helping to restore normal respiratory function. avma.org The anxiolytic effects of sedation can be beneficial for animals in respiratory distress by reducing the work of breathing; however, the associated respiratory depression can be a concern. todaysveterinarypractice.com The reversibility of alpha-2 agonists like dexmedetomidine with atipamezole offers a measure of control in such situations. todaysveterinarypractice.com In brachycephalic dogs, where airway compromise is a significant concern, the potential for hypercarbia due to hypoventilation is a key consideration during anesthesia. todaysveterinarypractice.com
Gastrointestinal System Research
The administration of this compound can sometimes be associated with gastrointestinal side effects. These effects are generally considered occasional and may include hypersalivation, vomiting, and diarrhea. nih.govncats.iowikipedia.orgparnell.comzoetisus.com While atipamezole is primarily used to reverse the sedative and analgesic effects of alpha-2 adrenergic agonists like dexmedetomidine and medetomidine, its use can lead to these transient gastrointestinal disturbances. nih.govzoetisus.com
In ruminants, such as cattle, alpha-2 adrenergic agonists like xylazine are known to cause a cessation of ruminal contractions, a condition known as ruminal atony. nih.govnih.gov This effect is a significant concern in veterinary practice. Research has demonstrated that this compound is effective in reversing xylazine-induced ruminal atony in a dose-dependent manner. nih.gov
A study in calves showed that xylazine administration led to ruminal atony, which was subsequently reversed by atipamezole. nih.gov The recovery from ruminal atony was observed to be dose-dependent with higher doses of atipamezole leading to a more rapid return of ruminal motility. nih.gov Another study also noted that detomidine-induced ruminal atony was completely antagonized by atipamezole. researchgate.net
Table 1: Effect of Atipamezole on Xylazine-Induced Ruminal Atony in Calves
| Treatment Group | Observation |
| Xylazine alone | Ruminal atony observed. nih.gov |
| Xylazine followed by 10 µg/kg atipamezole | Reversal of ruminal atony in a dose-dependent manner. nih.gov |
| Xylazine followed by 30 µg/kg atipamezole | Reversal of ruminal atony in a dose-dependent manner. nih.gov |
Alpha-2 adrenergic agonists can inhibit gastrointestinal motility. nih.goveuropa.eu this compound has been shown to counteract this effect. In studies with rats, medetomidine was found to delay small intestinal transit, and this effect was fully reversed by atipamezole. nih.gov Interestingly, atipamezole administered alone did not appear to have a significant effect on small intestinal transit. nih.gov
Furthermore, atipamezole has been investigated for its potential to treat post-operative ileus (a temporary lack of intestinal movement). In a study on rats, atipamezole was found to completely reverse laparotomy-induced ileus. nih.gov This suggests a therapeutic potential for atipamezole in managing conditions of reduced intestinal motility. Research in dogs has also shown that medetomidine inhibits the electrical activity of the small intestine and colon motility, effects that were completely antagonized by atipamezole, confirming the role of alpha-2 adrenoceptors in this process. nih.gov
Effects on Ruminal Atony
Renal and Fluid Balance Studies
Alpha-2 adrenergic agonists like xylazine and medetomidine are known to induce diuresis, or increased urine production. avma.org this compound effectively antagonizes this diuretic effect. nih.govnih.govnih.gov
In studies involving dogs and cats, both medetomidine and xylazine were shown to cause diuresis. avma.orgnih.govnih.gov The administration of atipamezole reversed the diuretic effects of these alpha-2 agonists. nih.govnih.govnih.gov Specifically, atipamezole was found to inhibit the medetomidine-induced decreases in urine specific gravity and osmolality. nih.govnih.gov Similarly, in cats, atipamezole reversed xylazine-induced decreases in urine specific gravity and osmolality. nih.gov The antidiuretic action of atipamezole in dogs was found to be dose-dependent. nih.gov While the exact mechanisms are complex, it is suggested that the diuretic effect of these agonists is mediated by alpha-2 adrenoceptors, and atipamezole's antagonistic action at these receptors leads to the reversal of diuresis. nih.govnih.gov
Table 2: Effect of Atipamezole on Medetomidine- and Xylazine-Induced Diuresis
| Species | Agonist | Effect of Atipamezole | Reference |
| Dogs | Medetomidine | Antagonized diuretic effect, dose-dependent antidiuretic action. | nih.gov |
| Cats | Medetomidine | Antagonized diuretic effect, more potent than yohimbine but not dose-dependent at tested doses. | nih.gov |
| Cats | Xylazine | Antagonized diuretic effect, more potent than yohimbine but not dose-dependent at tested doses. | nih.govsigmaaldrich.com |
Impact on Urine Specific Gravity, Osmolality, and Electrolytes
This compound plays a significant role in reversing the diuretic effects induced by α2-adrenoceptor agonists like xylazine and medetomidine. researchgate.netresearchgate.net In studies conducted on healthy dogs, both atipamezole and yohimbine were found to antagonize xylazine-induced diuresis. researchgate.net They demonstrated similar effectiveness in reversing the decreases in urine specific gravity, osmolality, and concentrations of creatinine, sodium, and chloride that are typically induced by xylazine. researchgate.net
When medetomidine is administered, it typically leads to a decrease in urine specific gravity and osmolality. researchgate.net Research in dogs has shown that atipamezole effectively antagonizes these effects. researchgate.net It inhibits the medetomidine-induced decreases in urine specific gravity, osmolality, and the concentrations of creatinine, sodium, potassium, and chloride. researchgate.net
In one study, the administration of xylazine alone led to a notable decrease in urine specific gravity. When atipamezole was administered following xylazine, it reversed this effect, bringing the urine specific gravity back towards baseline levels. researchgate.net Similarly, xylazine caused a decrease in urine osmolality, which was also counteracted by the subsequent administration of atipamezole. researchgate.net
The table below summarizes the impact of atipamezole on key urinary parameters following the administration of α2-agonists in dogs.
Table 1: Effect of Atipamezole on Urinary Parameters in Dogs After α2-Agonist Administration
| Parameter | Effect of α2-Agonist Alone | Effect of Atipamezole Post-α2-Agonist |
|---|---|---|
| Urine Specific Gravity | Decrease researchgate.netresearchgate.net | Reversal of Decrease researchgate.netresearchgate.net |
| Urine Osmolality | Decrease researchgate.netresearchgate.net | Reversal of Decrease researchgate.netresearchgate.net |
| Urine Creatinine | Decrease researchgate.netresearchgate.net | Reversal of Decrease researchgate.netresearchgate.net |
| Urine Sodium | Decrease researchgate.netresearchgate.net | Reversal of Decrease researchgate.netresearchgate.net |
| Urine Chloride | Decrease researchgate.net | Reversal of Decrease researchgate.net |
Modulation of Arginine Vasopressin (AVP) and Atrial Natriuretic Peptide (ANP)
The diuretic effects of α2-adrenoceptor agonists are linked to hormonal changes, particularly involving arginine vasopressin (AVP) and atrial natriuretic peptide (ANP). researchgate.netresearchgate.net Atipamezole has been shown to modulate the effects of these agonists on the hormonal profiles of AVP and ANP. researchgate.netresearchgate.net
In a study involving dogs treated with xylazine, atipamezole was observed to inhibit the diuretic effects of xylazine without causing significant alterations to the hormonal profile. researchgate.net However, it was noted that a higher dose of atipamezole showed a tendency to increase the plasma concentration of ANP, suggesting that its actions may not be exclusively mediated by α2-adrenoceptors. researchgate.net
When medetomidine was administered to dogs, it resulted in a decrease in the plasma AVP concentration. researchgate.net The subsequent administration of atipamezole reversed this medetomidine-induced decrease in plasma AVP. researchgate.net Furthermore, atipamezole was found to significantly stimulate the release of ANP. researchgate.net
The table below outlines the influence of atipamezole on AVP and ANP levels in dogs previously administered an α2-agonist.
Table 2: Atipamezole's Influence on AVP and ANP in Dogs After α2-Agonist Administration
| Hormone | Effect of α2-Agonist Alone | Effect of Atipamezole Post-α2-Agonist |
|---|---|---|
| Plasma Arginine Vasopressin (AVP) | Decrease (with medetomidine) researchgate.net | Reversal of decrease researchgate.net |
Other Physiological System Research
Tear Flow Modulation
Alpha-2-adrenoceptor agonists like medetomidine are known to decrease tear flow in various species, including rats. nih.gov Atipamezole has been demonstrated to reverse this effect, highlighting the specific involvement of the α2-adrenoceptor in tear production. nih.gov
In a study on rats, medetomidine administration led to a significant decrease in tear flow as measured by the phenol (B47542) red thread test (PRTT). nih.gov Subsequent administration of atipamezole reversed this decrease. nih.gov The reversal was dose-dependent, with optimal and higher doses fully restoring tear flow to baseline levels, while a lower dose resulted in partial recovery. nih.gov Specifically, an optimal dose of atipamezole in rats, determined to be four times that of medetomidine, brought tear flow back to baseline within 10 minutes of administration. nih.gov
Similar findings have been reported in dogs, where atipamezole reversed the medetomidine-induced decrease in tear flow. nih.gov In dogs sedated with a combination of dexmedetomidine and butorphanol (B1668111), a significant decrease in tear production was observed. researchgate.net Even 15 minutes after the reversal of dexmedetomidine with atipamezole, tear production, while increased from the sedated state, remained significantly lower than pre-sedation levels. researchgate.net
The table below summarizes the effect of atipamezole on tear production following the administration of α2-agonists.
Table 3: Effect of Atipamezole on Tear Flow After α2-Agonist Administration
| Animal Model | α2-Agonist Used | Effect of α2-Agonist on Tear Flow | Effect of Atipamezole on Tear Flow |
|---|---|---|---|
| Rats | Medetomidine | Significant Decrease nih.gov | Dose-dependent reversal to baseline nih.gov |
| Dogs | Medetomidine | Decrease nih.gov | Reversal of decrease nih.gov |
Temperature Regulation
In clinical studies involving dogs, the administration of atipamezole following sedation with dexmedetomidine or medetomidine showed that body temperature remained at the same level during the 120-minute follow-up period after atipamezole administration. nih.gov This suggests that atipamezole does not induce major changes in body temperature when used as a reversal agent in these scenarios. nih.govfda.gov
However, in mice anesthetized with a combination of medetomidine, midazolam, and butorphanol, atipamezole demonstrated a dose-dependent effect in preventing hypothermia. nih.gov The administration of atipamezole was effective in promoting recovery from the anesthesia-induced hypothermia. nih.gov
Sexual Activity in Animal Models
Research has indicated that this compound can influence sexual activity in certain animal models. medchemexpress.comresearchgate.netidexlab.com Studies have reported that atipamezole increased sexual activity in both rats and monkeys. medchemexpress.comresearchgate.netidexlab.comtargetmol.comglpbio.com This effect is attributed to its action as an α2-adrenoceptor antagonist, which can modulate neurotransmitter systems involved in sexual behavior. researchgate.netidexlab.com
Toxicological Research and Safety Profile of Atipamezole Hydrochloride
Mechanisms of Adverse Reactions (e.g., CNS Excitement, Tremors, Tachycardia)
The adverse reactions associated with atipamezole (B1667673) hydrochloride are primarily linked to its mechanism of action, which involves the competitive inhibition of alpha-2 adrenergic receptors. zoetisus.comcymitquimica.com This action leads to an increased release of norepinephrine (B1679862), a key neurotransmitter in the sympathetic nervous system, resulting in stimulation of the central nervous system (CNS). cymitquimica.com
CNS Excitement and Tremors: The rapid reversal of sedation can sometimes lead to a state of excitement, apprehension, or delirium. wikipedia.orgzoetisus.com This is a direct consequence of the sudden increase in norepinephrine availability in the CNS. cymitquimica.com In some cases, this CNS excitement can manifest as muscle tremors. wikipedia.orgzoetisus.com Studies in rats have shown that atipamezole administration can enhance locomotor activity. nih.gov
Tachycardia: By blocking the alpha-2 adrenergic receptors that mediate a decrease in heart rate, atipamezole can cause tachycardia (an increased heart rate). wikipedia.orgwikiwand.com This effect is particularly pronounced when atipamezole is administered rapidly or intravenously. wikipedia.org The vasodilation caused by atipamezole can also lead to a transient decrease in blood pressure, which is then followed by a reflex tachycardia. wikipedia.org
Other Reported Effects: Occasional vomiting, hypersalivation, and diarrhea have also been reported as adverse effects. wikipedia.orgzoetisus.com
The high specificity of atipamezole for alpha-2 adrenergic receptors, with very little affinity for alpha-1, serotonin (B10506), muscarinic, and dopamine (B1211576) receptors, contributes to its relatively low rate of side effects. wikipedia.org
Cardiovascular Collapse and Rapid Administration Effects
One of the most severe, though rare, adverse events associated with atipamezole hydrochloride is cardiovascular collapse, which has been linked to rapid intravenous administration. wikipedia.org The mechanism behind this is a sudden and profound drop in blood pressure (hypotension). wikipedia.org
When atipamezole is administered quickly, it rapidly displaces the alpha-2 agonist (like dexmedetomidine) from peripheral alpha-2 adrenergic receptors. wikipedia.org This abrupt reversal of the agonist's vasoconstrictive effects leads to widespread vasodilation and a sharp decrease in blood pressure. wikipedia.orgzoetisus.com This hypotension, combined with the pre-existing low heart rate (bradycardia) caused by the sedative, can lead to cardiovascular collapse and, in some instances, death. wikipedia.org Even with intramuscular administration, a transient decrease in blood pressure can occur. nih.gov
Due to these risks, intravenous administration of atipamezole is often not recommended. wikipedia.orgutad.pt
Relapse into Sedation and Contributing Factors
A phenomenon known as "relapse into sedation" or "resedation" can occur after the initial reversal of sedation by this compound. zoetisus.com While considered rare in some studies, it is a recognized possibility. nih.govresearchgate.net
The primary contributing factor to sedation relapse is the difference in the elimination half-lives of the alpha-2 agonist and atipamezole. If the sedative has a longer half-life than atipamezole, its effects can re-emerge as the atipamezole is metabolized and eliminated from the body. researchgate.net For instance, in reindeer, the elimination half-life of medetomidine (B1201911) was found to be longer than that of atipamezole, which may explain the observed resedation. researchgate.net
Another significant factor is the route of administration of the original sedative. zoetisus.com Relapse into sedation is more likely to happen in animals that received the alpha-2 agonist intravenously compared to those who received it via the intramuscular route. zoetisus.com Close monitoring for persistent hypothermia, bradycardia, and depressed respiration is advised until the signs of recovery are stable. zoetisus.com
Comparative Safety with Other Alpha-2 Antagonists
Atipamezole is often compared to other alpha-2 antagonists used in veterinary medicine, such as yohimbine (B192690) and tolazoline (B1682396). semanticscholar.orgnih.gov A key factor in its comparative safety and efficacy is its high selectivity for the alpha-2 adrenergic receptor.
Receptor Selectivity: Atipamezole has a significantly higher selectivity for alpha-2 receptors compared to alpha-1 receptors (an α2:α1 affinity ratio of 8526) than yohimbine (α2:α1 affinity ratio of 40). nih.gov Tolazoline is considered a mixed α2/α1 antagonist. nih.gov This high selectivity means atipamezole is less likely to cause off-target effects associated with alpha-1 receptor blockade. wikipedia.org
Affinity for Receptor Subtypes: Studies have shown that atipamezole has a much higher affinity for the alpha-2D adrenergic receptor subtype compared to yohimbine. nih.gov This particular subtype appears to be the predominant one in the brainstem of sheep, which may have implications for its clinical effectiveness in certain species. nih.gov
Clinical Efficacy in Reversal: In a comparative study in mice, atipamezole was found to be more effective than yohimbine at reversing xylazine-induced sedation, resulting in a significantly faster recovery time. nih.gov Similarly, in dairy calves, atipamezole and tolazoline were effective in inducing a rapid recovery from medetomidine-ketamine anesthesia, whereas yohimbine was not. tdl.org
Adverse Effects: While all alpha-2 antagonists can cause adverse effects like hypotension and tachycardia, the high selectivity of atipamezole generally contributes to a more favorable safety profile. wikipedia.orgnih.gov Deaths have been reported in sheep following rapid intravenous administration of yohimbine and tolazoline. nih.gov
Interactive Data Table: Comparison of Alpha-2 Antagonists
| Feature | Atipamezole | Yohimbine | Tolazoline |
|---|---|---|---|
| α2:α1 Receptor Selectivity Ratio | 8526 nih.gov | 40 nih.gov | Mixed α2/α1 antagonist nih.gov |
| Relative Affinity for α2D Receptor | High nih.gov | Lower (approx. 100-fold less than atipamezole) nih.gov | Low nih.gov |
| Reported Reversal Efficacy | Generally rapid and effective nih.govnih.gov | Less effective than atipamezole in some studies nih.govtdl.org | Effective, but less so than atipamezole in some cases tdl.org |
| Primary Safety Concerns | Cardiovascular effects with rapid IV administration wikipedia.org | Potential for excitement, cardiovascular effects nih.govnih.gov | Potential for cardiovascular effects nih.govtdl.org |
Advanced Research Methodologies and Techniques Utilizing Atipamezole Hydrochloride
Receptor Binding Studies and Affinity Measurements (K_i values)
Receptor binding studies are fundamental in pharmacology to determine the affinity of a ligand for its receptor. Atipamezole (B1667673) hydrochloride has been extensively characterized using these techniques, revealing its high affinity for α2-adrenoceptors. The equilibrium dissociation constant (K_d) and the inhibition constant (K_i) are key metrics derived from these studies.
Research has demonstrated that atipamezole possesses a high affinity for all three subtypes of the α2-adrenoceptor (α2A, α2B, and α2C). nexgenvetrx.comahajournals.org In binding studies, atipamezole has shown a significantly higher affinity for α2-adrenoceptors compared to the prototypical α2-antagonist, yohimbine (B192690). researchgate.netresearchgate.net Specifically, [3H]atipamezole exhibits a more than three-fold higher binding affinity to α2-adrenoceptors on intact human platelets compared to [3H]yohimbine, with K_d values of 0.7 ± 0.21 nM for atipamezole and 2.9 ± 0.77 nM for yohimbine. nih.gov
The selectivity of atipamezole for α2- over α1-adrenoceptors is a distinguishing feature. Receptor binding assays have quantified this selectivity, with the α2/α1 selectivity ratio for atipamezole being reported as 8526, which is considerably higher than that of other α2-antagonists like dexmedetomidine (B676) (3240), medetomidine (B1201911) (1620), detomidine (B1200515) (260), and xylazine (B1663881) (160). nexgenvetrx.com This high selectivity minimizes off-target effects, making it a precise tool for studying α2-adrenoceptor-mediated functions. nexgenvetrx.com
Table 1: K_i Values of Atipamezole Hydrochloride for Adrenergic Receptor Subtypes
| Receptor Subtype | K_i Value (nM) |
|---|---|
| α2A | 1.1 tocris.comabcam.comrndsystems.com |
| α2B | 1.0 tocris.comabcam.comrndsystems.com |
| α2C | 0.89 tocris.comabcam.comrndsystems.com |
| α1A | 1300 tocris.comabcam.comrndsystems.com |
| α1B | 6500 tocris.comrndsystems.com |
This table presents the inhibition constants (K_i) of this compound for various adrenergic receptor subtypes, demonstrating its high affinity and selectivity for α2-receptors over α1-receptors.
Further studies have also reported a K_i of 1.6 nM for α2-adrenoceptors. biocrick.commedchemexpress.com Functionally, atipamezole has a pK_b value of 8.76 for antagonizing epinephrine-induced effects at the α2A-adrenergic receptor. nih.gov It has negligible affinity for other receptor types such as 5-HT1A, I2 binding sites, histaminergic, opiate, muscarinic, serotoninergic, dopaminergic, GABA-ergic, or benzodiazepine (B76468) receptors. nexgenvetrx.comresearchgate.netresearchgate.net
In Vitro and Ex Vivo Autoradiography in Adrenoceptor Research
Autoradiography using radiolabeled atipamezole, specifically [3H]atipamezole, has been a valuable technique for visualizing the distribution and density of α2-adrenoceptors in the brain. nih.govamazonaws.com
In Vitro Autoradiography : Studies on rat and human brain sections using [3H]atipamezole have revealed a distribution pattern of α2-adrenoceptors that is nearly identical to that observed with other α2-antagonists like [3H]idazoxan and agonists such as [3H]p-aminoclonidine. nih.gov This confirms the utility of [3H]atipamezole as a reliable radioligand for mapping these receptors.
Ex Vivo Autoradiography : Following intravenous administration in rats, [3H]atipamezole readily crosses the blood-brain barrier and shows good brain penetration. ahajournals.orgnih.gov A significant finding from ex vivo studies is the rapid clearance of non-specific binding of [3H]atipamezole. nih.gov Within one hour of injection, the pattern of radioactivity in the brain closely matches the receptor distribution seen in in vitro autoradiography. This specific binding in vivo is displaceable by other α2-antagonists like idazoxan, further validating its use for studying receptor occupancy and distribution in a living system. nih.gov These characteristics highlight the potential of radiolabeled atipamezole for in vivo imaging techniques like Positron Emission Tomography (PET) in both animal and human studies. nih.gov
Behavioral Pharmacology Models in Animal Studies
This compound has been instrumental in elucidating the role of the α2-adrenergic system in various behaviors, including motor activity, exploration, and memory.
Motor Activity : Studies in rats have shown that atipamezole can have dose-dependent effects on locomotor activity. In an open-field test, atipamezole at doses of 1.5 and 4.5 mg/kg suppressed locomotor activity. nih.gov Similarly, in a two-compartment exploratory test, these doses decreased motor activity in the initial 5 minutes of the test. nih.gov However, other studies have reported that a lower dose of atipamezole (300 micrograms/kg) enhanced locomotor activity in both control and trimethyltin-intoxicated rats. nih.gov Another study found that a 0.3 mg/kg dose increased locomotor activity after repeated administration, while a 1 mg/kg dose had no effect on its own. scispace.com
Exploratory Behavior and Anxiety : In the elevated plus-maze, atipamezole did not significantly alter the time spent in the open arms, suggesting a limited role in modulating anxiety-like behavior in that specific test. nih.gov However, in the staircase test, it was found to increase neophobia (fear of new things). nih.gov
Learning and Memory : In trimethyltin-intoxicated rats, a model for limbic system damage, atipamezole did not improve short-term or long-term memory deficits in a radial arm maze task. nih.gov
Other Behaviors : Atipamezole has been observed to increase vocalization in rats during a forced swimming test. nih.gov It has also been used to facilitate rapid recovery and resumption of motor activity after anesthesia in rats. openveterinaryjournal.com Studies in mice have shown that atipamezole hastens recovery from ketamine/xylazine anesthesia, with treated mice exhibiting waking behaviors and righting themselves faster than those receiving saline or yohimbine. plos.orgplos.org
Electrophysiological and Neurochemical Monitoring in CNS Studies
The use of atipamezole in conjunction with techniques like microdialysis and electrophysiology has provided significant insights into its effects on central nervous system (CNS) neurochemistry.
Neurotransmitter Release : Atipamezole has been shown to increase the release of norepinephrine (B1679862) in the brain, a direct consequence of blocking presynaptic α2-autoreceptors that normally inhibit its release. ahajournals.org Microdialysis studies in the medial prefrontal cortex (mPFC) of rats have demonstrated that atipamezole increases extracellular levels of both norepinephrine and dopamine (B1211576). frontiersin.orgtulane.edu
Dopamine Regulation : The atipamezole-induced increase in extracellular dopamine in the mPFC is believed to originate primarily from noradrenergic terminals, as this effect is prevented by noradrenergic denervation. frontiersin.orgunica.itresearchgate.net This suggests that dopamine is taken up and co-released from these terminals. tulane.edu
Neuronal Firing : Electrophysiological studies have shown that atipamezole activates the firing of noradrenergic neurons in the locus coeruleus (LC). frontiersin.orgnih.gov However, when administered alone, it does not significantly affect the firing of dopaminergic neurons in the ventral tegmental area (VTA). frontiersin.orgtulane.edunih.gov Interestingly, when combined with a D2-receptor antagonist like raclopride (B1662589), atipamezole potentiates the activation of VTA dopamine neuron firing. frontiersin.orgnih.gov
Table 2: Neurochemical Effects of Atipamezole in the Rat Medial Prefrontal Cortex (mPFC)
| Neurotransmitter | Effect of Atipamezole | Note |
|---|---|---|
| Norepinephrine | Increased extracellular levels frontiersin.orgtulane.edu | Due to blockade of α2-autoreceptors. ahajournals.org |
| Dopamine | Increased extracellular levels frontiersin.orgtulane.edu | Believed to be released from noradrenergic terminals. unica.itresearchgate.net |
This table summarizes the observed effects of atipamezole on key neurotransmitter levels in the mPFC as determined by microdialysis studies.
Pharmacokinetic and Pharmacodynamic Modeling in Preclinical Species
Pharmacokinetic (PK) and pharmacodynamic (PD) modeling are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug and relating its concentration to its effects.
Pharmacokinetics in Preclinical Species : Atipamezole is a lipophilic weak base that is rapidly absorbed after intramuscular administration, reaching peak plasma levels in about 10 minutes in dogs. nexgenvetrx.comwikipedia.org It rapidly crosses the blood-brain barrier, with tissue concentrations, including in the brain, being two to three times higher than plasma levels. nexgenvetrx.comwikipedia.org The elimination half-life is approximately 1.3 hours in rats and 2.6 hours in dogs. nexgenvetrx.com It undergoes extensive metabolism in the liver, with metabolites excreted primarily in the urine. nexgenvetrx.com
Species Differences in Metabolism : Significant species differences in atipamezole metabolism have been identified. In rats, metabolism is primarily mediated by cytochrome P450 enzymes and displays nonlinear pharmacokinetics, meaning that increases in dose lead to disproportionately larger increases in plasma concentration. nih.govresearchgate.netkinampark.com In contrast, in humans, the primary metabolic pathway is N-glucuronidation, and the pharmacokinetics are linear. nih.govresearchgate.netkinampark.com
PK/PD Modeling : Physiologically based pharmacokinetic (PBPK) models have been developed to describe and predict the PK profile of atipamezole. nih.govkinampark.comresearchgate.net These models have successfully captured the nonlinear PK in rats and have been used to predict human PK profiles from in vitro data. nih.govresearchgate.netkinampark.com PK/PD models have also been used to relate plasma concentrations of atipamezole to its physiological effects, such as the reversal of sedation and changes in heart rate in dogs. fda.gov These models are valuable tools for understanding dose-response relationships and for interspecies extrapolation. nih.govresearchgate.netfrontiersin.org
Integration of this compound in Compound Libraries for Drug Discovery
Compound libraries are collections of chemical compounds used in high-throughput screening to identify new drug candidates. This compound is included in several commercial bioactive compound libraries. selleck.co.jptocris.commedchemexpress.com Its inclusion serves multiple purposes in the drug discovery process:
Reference Compound : As a highly selective and potent α2-adrenoceptor antagonist, atipamezole serves as a crucial reference or tool compound in screening assays targeting this receptor class. tocris.com Its well-defined pharmacological profile allows researchers to validate assay performance and interpret screening results.
Target Validation and Deconvolution : When a screening campaign identifies a "hit" compound with an unknown mechanism of action, atipamezole can be used in secondary assays to determine if the hit compound acts via α2-adrenoceptors.
Drug Repurposing : The inclusion of approved drugs and well-characterized pharmacological tools like atipamezole in screening libraries facilitates drug repurposing efforts. Screening these compounds against a wide range of biological targets can uncover novel therapeutic applications. Atipamezole itself has been investigated for potential therapeutic uses beyond its primary veterinary application, including as an anti-Parkinsonian agent. drugbank.comselleckchem.comselleck.co.jp
Pan-CYP450 Inhibitor Studies : Research has also explored atipamezole's role as a non-selective inhibitor of cytochrome P450 (CYP450) enzymes. It has been shown to be a more effective inhibitor of CYP2C9-mediated hydroxylation than 1-aminobenzotriazole (B112013) (ABT), a commonly used tool compound, suggesting its utility in in vitro ADME (absorption, distribution, metabolism, and excretion) studies to assess the potential for P450-mediated metabolism of new chemical entities. researchgate.net
Advanced Imaging Techniques (e.g., Echocardiography) in Cardiovascular Assessment
While the prompt specifies echocardiography, the provided search results primarily focus on the reversal of cardiovascular effects (like bradycardia) induced by α2-agonists, with less specific detail on the use of echocardiography as the assessment tool itself. Atipamezole's primary role in cardiovascular assessment within the available research is as an antagonist to reverse the cardiovascular depression caused by α2-agonists like dexmedetomidine and xylazine. wikipedia.orgtandfonline.com
Studies have documented that atipamezole effectively reverses the bradycardia (slowed heart rate) induced by α2-agonists. tandfonline.com In dogs, atipamezole administration following an α2-agonist leads to a return of heart rate and blood pressure to baseline levels. fda.gov This reversal is rapid, with changes in heart rate observed within three minutes. wikipedia.org
While echocardiography would be a logical tool to assess detailed cardiac function (such as contractility, stroke volume, and cardiac output) during these reversal studies, the specific use of this technique with atipamezole is not extensively detailed in the provided search results. The research confirms atipamezole's ability to reverse cardiovascular parameters like heart rate and blood pressure, which are typically monitored alongside more advanced imaging techniques in comprehensive cardiovascular assessments. fda.govtandfonline.com
Biomarker Analysis (e.g., Cardiac Troponin I) in Cardiac Function Research
Advanced research methodologies leveraging this compound often involve the analysis of specific biomarkers to assess cardiac function and potential myocardial injury, particularly in studies where atipamezole is used to reverse the effects of potent α2-adrenoceptor agonists. Cardiac troponin I (cTnI) stands out as a highly specific and sensitive biomarker for myocardial damage in various species. nih.govavma.org Its concentration in the bloodstream is typically low in healthy individuals but increases following myocardial cell injury, making it a valuable tool in cardiac research. nih.govhasekidergisi.com
Research has focused on understanding the impact of sedative and anesthetic protocols, along with their reversal, on cardiac health. Atipamezole, as a potent and specific antagonist for α2-adrenoceptor agonists like medetomidine and dexmedetomidine, plays a crucial role in these investigations by allowing researchers to differentiate the effects of the sedative from the reversal agent on cardiac biomarkers.
Detailed Research Findings
Studies in veterinary medicine have explored the changes in cTnI concentrations following the administration of α2-agonists and subsequent reversal with this compound. The findings, however, have not always been uniform, suggesting a complex interaction between the drugs, the animal's physiological response, and the research methodology itself.
One study investigated the cardiovascular changes in cats sedated with a high dose of medetomidine for semen collection and then reversed with atipamezole. nih.govnih.govresearchgate.net The research team performed echocardiography and measured cTnI concentrations at baseline and after the procedure. While medetomidine induced significant alterations in cardiovascular parameters, including reduced heart rate and cardiac output, the reversal with atipamezole led to the normalization of these hemodynamic variables. nih.govresearchgate.netresearchgate.net Importantly, this study found no significant increase in cTnI concentrations after the administration of atipamezole, although two of the six cats in the study did show values above the established reference range. nih.govresearchgate.net This suggests that while the risk of significant myocardial injury from this specific protocol is low, individual variations can occur. Repeated sedation and reversal over several weeks also did not result in sustained elevations of cTnI, indicating no cumulative damage to the heart muscle. nih.govresearchgate.net
Conversely, another study in healthy cats using dexmedetomidine followed by atipamezole reversal reported a significant increase in serum cTnI concentrations. researchgate.netavma.org These elevated levels remained significant for 2 to 4 hours after atipamezole was administered. researchgate.net This discrepancy between studies could be attributed to differences in the specific α2-agonist used (medetomidine vs. dexmedetomidine), the dosage, and the timing of the blood sample collection for biomarker analysis. nih.gov
In a study involving dogs, researchers evaluated cTnI concentrations following sedation with medetomidine alone or as a premedication before anesthesia with propofol (B549288) and sevoflurane, with atipamezole used for reversal in all groups that received medetomidine. nih.gov The results indicated a significant increase in cTnI concentrations at 6 and 12 hours post-procedure in all groups compared to their baseline values. nih.gov This suggests that the anesthetic event, including the effects of medetomidine and its reversal, can lead to a transient increase in this cardiac biomarker.
The following data tables summarize the findings from a key study on the effects of medetomidine and atipamezole on cardiac troponin I in cats.
Table 1: Cardiac Troponin I (cTnI) Concentrations in Cats Before and After Sedation with Medetomidine and Reversal with Atipamezole
| Cat Number | cTnI at Baseline (ng/mL) | cTnI After Procedure (ng/mL) |
| 1 | 0.01 | 0.02 |
| 2 | 0.02 | 0.02 |
| 3 | 0.01 | 0.01 |
| 4 | 0.02 | 0.13 |
| 5 | 0.04 | 0.11 |
| 6 | 0.01 | 0.01 |
Data sourced from a study on atipamezole reversal of medetomidine-induced cardiovascular changes. nih.gov
Table 2: Statistical Summary of Cardiac Troponin I (cTnI) Concentrations
| Timepoint | Mean cTnI (ng/mL) | Standard Deviation | P-value (vs. Baseline) |
| Baseline | 0.018 | 0.012 | - |
| After Procedure | 0.05 | 0.054 | > 0.05 |
Statistical analysis showed no significant increase in cTnI concentrations after the procedure. nih.govresearchgate.net
These advanced research methodologies, incorporating the analysis of biomarkers like cardiac troponin I, are essential for a deeper understanding of the cardiac effects of anesthetic protocols. The use of this compound in these studies is critical for isolating the effects of the primary sedative agent and for ensuring the welfare of the research animals by providing a rapid reversal of profound cardiovascular depression. The nuanced findings highlight the importance of careful protocol selection and monitoring in both clinical and research settings.
Future Directions and Emerging Research Avenues for Atipamezole Hydrochloride
Novel Therapeutic Applications Beyond Reversal of Sedation
The high selectivity of atipamezole (B1667673) for α2-adrenergic receptors makes it a valuable tool for probing the role of the noradrenergic system in various physiological and pathological processes.
Research has extended into the potential of atipamezole hydrochloride to treat a range of human neurological and psychiatric disorders. frontiersin.org As a selective α2-adrenergic receptor antagonist, it is a potential therapeutic target for Alzheimer's disease, as these receptors are involved in processing amyloid precursor protein. stemcell.com Studies in animal models of Parkinson's disease suggest that atipamezole could potentiate the effects of dopaminergic drugs like L-DOPA and apomorphine, offering a potential adjunctive therapy. stemcell.comnih.gov
In assessments of cognitive function in animals, low doses of atipamezole have shown beneficial effects on alertness, selective attention, learning, and recall. nih.gov Research combining atipamezole with the D2-receptor antagonist raclopride (B1662589) aims to better understand the interplay between the brain's noradrenergic and dopaminergic systems, which could lead to useful strategies for treating conditions involving dopamine (B1211576) deficits. frontiersin.org The compound has also been investigated for its potential to enhance the turnover of serotonin (B10506) and dopamine in aged rats. stemcell.com
There is emerging interest in the role of this compound in metabolic regulation. The compound is reportedly in a conceptual phase of clinical evaluation for research as a blood sugar-lowering agent. google.com This line of inquiry is mechanistically supported by the known effects of α2-adrenoceptor agonists (the drugs atipamezole antagonizes), which are known to suppress insulin (B600854) secretion and increase blood glucose levels. nih.govnih.gov Studies have shown that agonists like xylazine (B1663881) and medetomidine (B1201911) induce hyperglycemia. nih.govnih.gov This effect is believed to happen by inhibiting insulin release and reducing tissue sensitivity to insulin. nih.govnih.gov Therefore, an antagonist like atipamezole is being investigated to counter these effects. A clinical study designed to assess competition at striatal receptors also included insulin as an intervention alongside atipamezole, indicating research into their metabolic interactions. clinicaltrials.gov
The role of this compound in blood pressure regulation is complex and an area of active research. While one source mentions it is in a conceptual phase for antihypertensive drug research, its primary mechanism suggests the opposite. google.com As an α2-adrenoceptor antagonist, it blocks the effects of α2-agonists, which are known to lower blood pressure. nih.govgoogle.com Consequently, atipamezole would be expected to increase blood pressure. Indeed, a high dose administered to human subjects produced an increase in blood pressure. nih.gov
However, in specific contexts, such as reversing the hypertensive effects of an α2-agonist like dexmedetomidine (B676), atipamezole effectively lowers blood pressure back toward baseline levels. nih.gov This is a reversal action rather than a primary antihypertensive effect. nih.gov Drug interaction databases note that atipamezole may decrease the efficacy of established antihypertensive medications and increase the risk of hypertension when combined with numerous other drugs. drugbank.com This suggests that research is more focused on its role in managing blood pressure changes during anesthesia and understanding noradrenergic control of circulation, rather than developing it as a standalone treatment for hypertension.
Potential in Metabolic Disorders (e.g., Blood Sugar Lowering)
Development of this compound Formulations for Specific Research Needs
To meet the demands of both veterinary and research applications, efforts are underway to create new formulations of this compound. transparencymarketresearch.com One area of development is a long-acting injection designed to improve the stability of the medication and heighten the therapeutic effect. google.com Another novel approach has been the development of an aqueous suspension for oral administration. google.com This formulation is reported to have good palatability, a long elimination half-life, and high bioavailability, making it a viable oral preparation for animals. google.com These advancements in formulation technology aim to provide more versatile and effective options for researchers and clinicians. google.comgoogle.com
Combinatorial Research with Other Pharmacological Agents
This compound is frequently studied in combination with other pharmacological agents to enhance anesthetic protocols, manage drug overdoses, and probe complex neurotransmitter systems. A significant area of research involves its use to reverse anesthesia induced by α2-agonists like medetomidine or dexmedetomidine when they are combined with other drugs such as ketamine. researchgate.nete-jvc.org Studies have also examined how atipamezole's reversal of anesthesia impacts the analgesic effects of opioids like butorphanol (B1668111) and buprenorphine, which are often co-administered. researchgate.netpsu.edu
Emerging research is exploring novel reversal combinations; for instance, atipamezole paired with caffeine (B1668208) has been shown to effectively and rapidly reverse sedation caused by dexmedetomidine. nih.gov In the context of the opioid crisis, the combination of atipamezole with naloxone (B1662785) is being investigated as a more effective treatment than naloxone alone for reversing the dangerous hypoxic effects of fentanyl-xylazine mixtures. researchgate.net Furthermore, atipamezole has been used with agents like raclopride to study the functional interactions between the brain's dopamine and noradrenaline pathways. frontiersin.org
| Combined Agent(s) | Research Focus | Key Findings | Source(s) |
|---|---|---|---|
| Ketamine, Medetomidine | Anesthetic reversal | Atipamezole effectively and rapidly reverses the anesthetic effects of the ketamine-medetomidine combination. | researchgate.nete-jvc.org |
| Naloxone, Fentanyl, Xylazine | Opioid/adulterant overdose reversal | The combination of naloxone and atipamezole is more effective than naloxone alone in reversing hypoxia from fentanyl-xylazine mixtures. | researchgate.net |
| Caffeine, Dexmedetomidine | Novel reversal strategy | A combination of atipamezole and caffeine rapidly and completely reversed sedation and bradycardia from dexmedetomidine. | nih.gov |
| Raclopride | Neurotransmitter system investigation | Combined use helps elucidate the crosstalk between dopaminergic and noradrenergic systems in the prefrontal cortex. | frontiersin.org |
| Butorphanol, Buprenorphine | Interaction with analgesics | Atipamezole did not significantly alter the antinociceptive properties of butorphanol or buprenorphine in mice. | psu.edu |
| Yohimbine (B192690) | Comparison of reversal agents | Atipamezole provided significantly shorter arousal and recovery times compared to yohimbine when reversing α2-agonist combinations. | canadianfieldnaturalist.ca |
Long-Term Effects and Chronic Administration Studies
The primary application of this compound is for the acute reversal of sedative and analgesic effects of α2-adrenergic agonists. Consequently, the bulk of research has centered on its immediate efficacy and safety in single-dose administrations. However, emerging research and specific clinical scenarios necessitate an understanding of the physiological and behavioral consequences of long-term or repeated exposure to this compound. These investigations are crucial for expanding its therapeutic potential and ensuring its safety in contexts that require more than a single administration.
Repeated Dosing Safety Studies in Canines
Safety studies in healthy dogs have explored the effects of repeated administration of this compound at doses exceeding the standard recommended levels. In the absence of an α2-agonist, healthy dogs tolerated repeated doses at 1, 3, and 5 times the recommended dose. zoetisus.comnih.gov Dose-related clinical signs were observed, including excitement, panting, trembling, vomiting, soft or liquid feces, and scleral injection. zoetisus.comnih.gov At 10 times the recommended dose, elevations in creatine (B1669601) kinase, aspartate transaminase (AST), and alanine (B10760859) transaminase (ALT) were noted. zoetisus.comnih.gov An increase in creatine kinase was also observed in some dogs in the 3-times-the-recommended-dose group. nih.gov
A study involving repeated cycles of high-dose medetomidine sedation followed by atipamezole reversal for semen collection in cats demonstrated that all animals recovered without incident from five separate deep sedation events. nih.govmdpi.com Following each atipamezole administration, cardiovascular parameters returned to baseline, suggesting no cumulative adverse cardiovascular effects from the repeated sedation and reversal cycles. mdpi.com
Subchronic Administration and Neuroadaptive Changes in Rodent Models
Research involving continuous infusion of this compound in rats has provided valuable insights into the neuroadaptive changes that may occur with chronic administration. A study comparing the effects of acute injection versus continuous infusion for up to 10 days revealed distinct and sometimes opposing behavioral outcomes. nih.gov
For instance, while acute administration of atipamezole impaired performance in active avoidance learning, continuous infusion for 7 days significantly improved it. nih.gov Similarly, atipamezole decreased exploratory behavior after acute administration and 24-hour infusion, but this effect was absent after 6 days of continuous infusion. nih.gov
These behavioral shifts were accompanied by neurochemical alterations. A significant increase in the noradrenaline metabolite 3-methoxy-4-hydroxyphenylethyleneglycol sulphate (MHPG-SO4) was observed after 24 hours of continuous atipamezole infusion. nih.gov However, this increase was no longer present after 10 days of infusion, even though the atipamezole concentration in the brain was higher. nih.gov This suggests a neuroadaptive response to the sustained α2-adrenoceptor antagonism. nih.gov
Table 1: Effects of Acute vs. Subchronic Atipamezole Administration in Rats
| Parameter | Acute Administration | Subchronic Administration (Continuous Infusion) |
|---|---|---|
| Active Avoidance Learning | Impaired performance nih.gov | Improved performance after 7 days nih.gov |
| Exploratory Behavior | Decreased nih.gov | No effect after 6 days nih.gov |
| Noradrenaline Metabolite (MHPG-SO4) | Not reported | Increased after 24 hours, normalized by 10 days nih.gov |
Considerations for Future Research
The current body of research indicates that this compound is well-tolerated in repeated acute administrations and that chronic administration can lead to significant neuroadaptive changes. However, comprehensive long-term studies that follow subjects for extended periods (months to years) after chronic administration are lacking. Future research should aim to:
Investigate the persistence of neuroadaptive changes following cessation of chronic atipamezole administration.
Evaluate the potential for long-term behavioral or physiological effects resulting from repeated sedation and reversal cycles in clinical settings.
Explore the impact of chronic atipamezole administration on organ systems, particularly the liver and cardiovascular system, over an extended timeframe.
Such studies are imperative to fully characterize the safety profile of this compound for potential future applications that may involve long-term or chronic dosing regimens.
Ethical Considerations in Atipamezole Hydrochloride Research
Considerations for Human Clinical Research
The transition of atipamezole (B1667673) hydrochloride research from preclinical animal models to human clinical trials introduces a different and equally important set of ethical considerations. The primary goal of these ethical guidelines is to protect the rights, safety, and well-being of human research participants. nih.gov All clinical research is overseen by an Institutional Review Board (IRB), which evaluates the ethical acceptability of a trial before it can begin and monitors it throughout its duration. ufl.edunih.gov
A cornerstone of ethical human research is the principle of informed consent. oatext.comnih.gov This means that potential participants must be fully informed about the purpose of the research, the procedures involved, the potential risks and benefits, and any alternatives to participation. nih.gov They must understand this information and voluntarily agree to participate without any coercion or undue influence. oatext.com For a compound like atipamezole, this would involve a clear explanation of its mechanism of action and any known effects observed in animal studies.
The principle of a favorable risk-benefit ratio is also paramount. nih.gov The potential risks to participants must be minimized and justified by the potential benefits of the research to the individual or to society. nih.gov In the context of atipamezole, early-phase clinical trials would focus on establishing its safety profile in humans, starting with low doses and carefully monitoring for any adverse events.
Confidentiality and the protection of personal data are also critical ethical requirements. oatext.com Researchers have an obligation to safeguard the privacy of participants and ensure that their personal information is not disclosed without their permission.
While specific clinical trials for atipamezole hydrochloride in humans are not as extensively documented in publicly available literature as its veterinary use, the ethical framework for such research is well-established. Any potential investigation into its use, for instance, in reversing the effects of certain sedatives in a clinical setting, would have to adhere to these rigorous ethical standards. ucl.ac.uk The historical context of clinical research, including past abuses, has led to the development of comprehensive guidelines like the Nuremberg Code, the Declaration of Helsinki, and the Belmont Report, all of which emphasize the primacy of participant welfare. nih.gov
The following table outlines the fundamental ethical principles that would guide any clinical research involving this compound.
| Ethical Principle | Description | Application in Atipamezole Research |
| Social and Clinical Value | Research must be scientifically sound and have the potential to lead to improvements in health or knowledge. nih.gov | Justifying the need to study atipamezole in humans based on preclinical data and a clear research question. |
| Scientific Validity | The research must be methodologically rigorous to ensure a valid and reliable outcome. oatext.com | Designing a well-controlled clinical trial with appropriate endpoints to assess the effects of atipamezole. |
| Fair Subject Selection | The selection of research participants should be equitable and based on scientific objectives, not on vulnerability or privilege. nih.gov | Ensuring that the recruitment process for an atipamezole trial is fair and does not exploit any particular group. |
| Favorable Risk-Benefit Ratio | Potential risks to participants must be minimized and outweighed by the potential benefits. nih.gov | Carefully evaluating the known risks from animal studies and designing the trial to minimize potential harm to human participants. |
| Independent Review | The research protocol must be reviewed by an independent committee (IRB) to ensure it is ethically sound. ufl.edunih.gov | Submitting the atipamezole clinical trial protocol to an IRB for thorough review and approval. |
| Informed Consent | Participants must be fully informed and voluntarily agree to participate in the research. oatext.comnih.gov | Developing a comprehensive informed consent document and process for the atipamezole trial. |
| Respect for Potential and Enrolled Subjects | The well-being of the research participant must be protected throughout the study, including respecting their autonomy and protecting their privacy. nih.gov | Continuously monitoring the health and safety of participants in the atipamezole trial and ensuring their confidentiality. |
Q & A
Q. What experimental protocols are recommended for assessing Atipamezole hydrochloride’s α2-adrenoceptor antagonism in vitro?
Atipamezole’s antagonism is typically evaluated using radioligand binding assays or functional assays (e.g., cAMP accumulation or calcium flux). For binding affinity (Ki), use α2-adrenoceptor-expressing cell lines (e.g., CHO-K1) and compare displacement curves against reference ligands like clonidine. A Ki of 1.6 nM for α2-adrenoceptors has been reported, with negligible affinity for 5-HT1, 5-HT2, and I2 receptors . Standardize buffer conditions (pH 7.4, 37°C) and validate selectivity using α1-adrenoceptor controls.
Q. What are the standard dosages for this compound in preclinical anesthesia reversal studies?
In rodent models, Atipamezole is administered intraperitoneally (IP) at 0.1–5 mg/kg to reverse sedation induced by α2-agonists like dexmedetomidine. For example, a 1:1 molar ratio of Atipamezole to dexmedetomidine is often used, with efficacy confirmed via behavioral recovery (e.g., righting reflex) and physiological monitoring (heart rate, blood pressure) . Dose optimization should account for species-specific pharmacokinetics and receptor density.
Q. How should this compound be stored to ensure stability in long-term studies?
Store lyophilized powder at –20°C in airtight, light-protected containers. Reconstitute in sterile PBS (pH 6.0–7.0) and avoid repeated freeze-thaw cycles. Stability in solution varies: ≤24 hours at 4°C or ≤1 month at –80°C. Validate purity via HPLC before critical experiments .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported α2-adrenoceptor subtype selectivity of this compound?
While Atipamezole is described as non-selective across α2A, α2B, and α2C subtypes , conflicting data may arise from assay conditions (e.g., species differences in receptor isoforms). To address this:
- Use subtype-specific knockout models or siRNA silencing to isolate responses.
- Compare Atipamezole’s IC50 values in transfected cell lines expressing individual subtypes under identical experimental conditions.
- Cross-reference with structurally distinct antagonists (e.g., BRL-44408 for α2A) to confirm findings .
Q. What methodologies are effective for analyzing Atipamezole’s pharmacokinetic-pharmacodynamic (PK-PD) mismatch in neuroprotection studies?
PK-PD discrepancies (e.g., prolonged receptor occupancy despite rapid plasma clearance) require:
- Microdialysis : Measure free drug concentrations in brain interstitial fluid vs. plasma.
- Receptor occupancy assays : Use positron emission tomography (PET) with α2-specific radiotracers (e.g., [11C]yohimbine).
- Behavioral correlation : Link pharmacokinetic profiles to functional outcomes (e.g., rotorod performance in Parkinsonian models) .
Q. How should researchers design experiments to mitigate off-target effects of Atipamezole in neuroinflammatory models?
Atipamezole’s off-target effects (e.g., weak MAO inhibition at high doses) can confound neuroinflammatory data. Mitigation strategies include:
- Dose-response curves : Identify thresholds where α2 antagonism dominates (e.g., ≤1 μM in vitro).
- Pharmacological controls : Co-administer selective MAO inhibitors (e.g., pargyline) to isolate α2-mediated effects.
- Transcriptomic profiling : Use RNA-seq to differentiate gene expression changes caused by α2 antagonism vs. off-target pathways .
Data Analysis & Interpretation
Q. What statistical approaches are recommended for reconciling contradictory in vivo vs. in vitro efficacy data for Atipamezole?
- Hierarchical modeling : Integrate in vitro binding data (e.g., Ki) with in vivo dose-response curves to predict effective concentrations.
- Bayesian meta-analysis : Pool data from multiple studies to account for variability in experimental conditions (e.g., anesthesia protocols, strain differences).
- Pathway enrichment analysis : Identify upstream/downstream signaling nodes (e.g., cAMP/PKA) that may explain discrepancies .
Q. How can researchers optimize Atipamezole dosing in combinatorial regimens with other CNS-targeting agents?
- Isobolographic analysis : Determine synergistic or antagonistic interactions with drugs like dexmedetomidine or antipsychotics.
- Telemetry monitoring : Continuously track cardiovascular parameters (e.g., heart rate variability) to detect adverse interactions.
- Population PK modeling : Simulate dosing regimens for diverse cohorts (e.g., aged vs. young animals) using tools like NONMEM .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
